Phenylphosphinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hydroxy-oxo-phenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQVWTDLQQGKSV-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923631, DTXSID80859679 | |
| Record name | [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium | |
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| Record name | CERAPP_16137 | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Phosphinic acid, P-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
121-70-0, 1779-48-2 | |
| Record name | Phosphinic acid, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121700 | |
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| Record name | Phenylphosphinic acid | |
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| Record name | Phosphinic acid, P-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium | |
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| Record name | Phenylphosphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies and Mechanistic Investigations
Novel Approaches for Phenylphosphinic Acid Synthesis
Recent research has concentrated on developing innovative synthetic routes that circumvent the limitations of classical methods. These novel approaches include microwave-assisted techniques, catalysis, and the use of versatile phosphorus-containing synthons.
Direct esterification of phosphinic acids, which is often challenging under conventional heating, can be effectively achieved using microwave (MW) irradiation. organic-chemistry.orgthieme-connect.com This method represents a significant advancement towards greener synthesis, as it can reduce reaction times and often eliminates the need for harsh catalysts or reagents. nih.gov
Microwave-assisted direct esterification of this compound with various alcohols proceeds at elevated temperatures (140–200 °C) to yield the corresponding alkyl phenyl-H-phosphinates. organic-chemistry.orgthieme-connect.com The reaction is notably more efficient than thermal methods, which are often impractical for this transformation. organic-chemistry.org The use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]), has been shown to catalyze these reactions, allowing for lower reaction temperatures and shorter reaction times, while improving yields. thieme-connect.com For instance, in the presence of 10% [bmim][PF6], the reaction of this compound with a range of alcohols at 140–160 °C for 30 minutes can produce esters in yields of 82–94%. thieme-connect.com
The efficiency of microwave-assisted direct esterification is demonstrated by the synthesis of various alkyl phenyl-H-phosphinates. A selection of these transformations is presented in the table below.
Table 1: Microwave-Assisted Direct Esterification of this compound with Various Alcohols
| Alcohol | Temperature (°C) | Time (min) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethanol | 160 | 30 | None | 73 | thieme-connect.com |
| Ethanol | 140 | 30 | [bmim][PF6] | 82 | thieme-connect.com |
| n-Propanol | 160 | 30 | None | 78 | thieme-connect.com |
| n-Propanol | 140 | 30 | [bmim][PF6] | 94 | thieme-connect.com |
| n-Butanol | 180 | 30 | None | 90 | thieme-connect.com |
| n-Butanol | 160 | 30 | [bmim][PF6] | 94 | thieme-connect.com |
| n-Pentanol | 180 | 30 | None | 85 | thieme-connect.com |
| n-Pentanol | 160 | 30 | [bmim][PF6] | 92 | thieme-connect.com |
| n-Octanol | 200 | 30 | None | 80 | thieme-connect.com |
| n-Octanol | 160 | 30 | [bmim][PF6] | 90 | thieme-connect.com |
Alkylating esterification provides an alternative route to phenylphosphinate esters, particularly for the synthesis of diesters or when direct esterification is not feasible. This method typically involves the reaction of a phosphinic acid or its salt with an alkyl halide. prepchem.com
One approach involves the O-alkylation of this compound salts. The acid is first converted to its corresponding sodium or potassium salt, which is then reacted with an alkyl halide. scispace.com Another strategy is the microwave-assisted alkylating esterification of phenylphosphonic acid monoesters, which has proven to be more advantageous than microwave-promoted direct esterification for the synthesis of dialkyl phenylphosphonates. organic-chemistry.org This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen halide formed. organic-chemistry.orgresearchgate.net
A general and efficient procedure for the direct alkylation of H-phosphinate esters has been developed using lithium hexamethyldisilazide (LiHMDS) at low temperatures. This method is applicable to a wide range of H-phosphinate esters and electrophiles, including primary and secondary alkyl halides. The reaction provides a viable alternative to Arbuzov-type reactions.
The synthesis of butyl phenyl-H-phosphinate has been achieved via alkylating esterification of phenyl-H-phosphinic acid with butyl bromide. google.com This method, along with microwave-assisted direct esterification and thermal esterification, provides different avenues to access this non-commercially available reagent. google.com
Table 2: Synthesis of Dialkyl Phenylphosphonates via Alkylating Esterification of Phenylphosphonic Acid Monoesters
| Monoester | Alkyl Halide | Base | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylphosphonic acid monoethyl ester | Ethyl iodide | Triethylamine | 85 °C, 0.5 h, MW | 92 | organic-chemistry.org |
| Phenylphosphonic acid monobutyl ester | Butyl bromide | Triethylamine | 85 °C, 0.5 h, MW | 85 | organic-chemistry.org |
| Phenylphosphonic acid monoisobutyl ester | Isobutyl bromide | Triethylamine | 85 °C, 0.5 h, MW | 80 | organic-chemistry.org |
The synthesis of this compound and its derivatives can be achieved starting from phosphorus chlorides, such as dichlorophenylphosphine (C₆H₅PCl₂) and phenylphosphonic dichloride (C₆H₅P(O)Cl₂). These intermediates are highly reactive and serve as versatile precursors.
Dichlorophenylphosphine is commercially available and can also be synthesized via the electrophilic substitution of benzene with phosphorus trichloride. wikipedia.org Hydrolysis of dichlorophenylphosphine leads to the formation of phenylphosphonous acid, which can then undergo a disproportionation reaction upon heating to yield phenylphosphine and phenylphosphonic acid. google.com Careful control of the hydrolysis conditions is crucial to obtain the desired product.
Phenylphosphonic dichloride can be prepared by the reaction of phenylphosphonic acid with reagents like oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide. chemicalbook.com It can also be obtained from the reaction of phenylphosphonic acid dimethyl ester with oxalyl chloride or phosgene. google.com this compound esters can be synthesized from the corresponding phosphinic chlorides by reaction with alcohols, typically in the presence of a base to scavenge the HCl produced. semanticscholar.org
Hydrophosphinylation involves the addition of a P-H bond across an unsaturated C-C bond. This reaction is a powerful tool for the formation of new P-C bonds. Microwave-assisted hydrophosphinylation of unactivated alkenes with this compound has been reported as a rapid and efficient method that proceeds under metal-free and initiator-free conditions. organic-chemistry.orgthieme-connect.comresearchgate.net This reaction appears to proceed via a radical mechanism. organic-chemistry.orgthieme-connect.com
The reaction is operationally simple and tolerates a variety of functional groups. organic-chemistry.org Good to excellent yields are obtained with a range of terminal and internal alkenes. organic-chemistry.org For instance, the microwave-promoted reaction of this compound with various unactivated terminal alkenes at 160 °C for one hour results in the corresponding phosphinic acids in good yields. thieme-connect.com This methodology has been applied to the synthesis of intermediates for pharmaceuticals. organic-chemistry.org
Table 3: Microwave-Promoted Hydrophosphinylation of Unactivated Terminal Alkenes with this compound
| Alkene | Product | Isolated Yield (%) | Reference |
|---|---|---|---|
| 1-Octene | (Octyl)this compound | 85 | thieme-connect.com |
| 1-Decene | (Decyl)this compound | 92 | thieme-connect.com |
| 1-Dodecene | (Dodecyl)this compound | 88 | thieme-connect.com |
| Allylbenzene | (3-Phenylpropyl)this compound | 75 | thieme-connect.com |
The oxidation of trivalent phosphorus compounds, specifically phosphinites, to pentavalent phosphinates represents a key transformation in the synthesis of this compound derivatives. Oxidation of phosphinites can be achieved using various oxidizing agents, including hydrogen peroxide, nitrogen oxides, or oxygen. kent.ac.uk The choice of oxidant depends on the stability of the starting material and the desired product to hydrolysis. kent.ac.uk
A common route involves the oxidation of alkyl phenyl-H-phosphinates to the corresponding phenylphosphonic acid monoesters. For example, m-chloroperbenzoic acid (mCPBA) has been effectively used for this transformation. researchgate.net The resulting phenylphosphonic ester-acids can then be further esterified to dialkyl phenylphosphonates. researchgate.net Phenylphosphonic acid itself can be prepared by the oxidation of this compound with concentrated nitric acid. rsc.org
Silyl phosphonite esters are valuable reagents in organophosphorus chemistry due to their unique reactivity. The addition of bis(trimethylsilyl) phosphonite to α,β-unsaturated esters under basic silylating conditions has been developed as a useful synthetic method for the preparation of phosphinic acids. kent.ac.ukkent.ac.uk This approach, termed the "triethylammonium phosphinate reaction," provides a mild and efficient route to functionalized phosphinic acids. kent.ac.uk
The reaction proceeds via the formation of a silylated intermediate, which upon hydrolysis yields the desired phosphinic acid. This methodology has been explored with various electrophiles, demonstrating its potential for the synthesis of a range of substituted phosphinic acids. kent.ac.ukkent.ac.uk
Reaction Mechanisms in this compound Chemistry
Ionic pathways are significant in the reactivity of this compound, particularly in oxidation reactions. The oxidation of this compound by chromic acid to yield phenylphosphonic acid serves as a key example. Kinetic studies of this reaction indicate that the mechanism involves the formation of an anhydride (B1165640) between the chromate ion (HCrO₄⁻) and this compound. researchgate.netresearchgate.net This step is proposed to occur with both the active tautomeric form, PhP(OH)₂, and the inactive form, PhPH(O)OH. researchgate.netresearchgate.net
A subsequent protonation of this anhydride intermediate leads to a common transition state. researchgate.netresearchgate.net The rate-determining step of the reaction is the disproportionation of this transition state, which yields a phosphonium ion and a chromium(IV) species. researchgate.netresearchgate.net These intermediates then undergo fast, subsequent reactions to form the final products: phenylphosphonic acid and chromium(III). researchgate.netresearchgate.net This sequence highlights a distinct ionic mechanism involving electrophilic attack and intermediate ester or anhydride formation, which is characteristic of the reactivity of phosphorus acids with strong oxidizing agents.
While ionic mechanisms are well-documented, free-radical processes have also been proposed to play a role in the chemistry of this compound and related compounds, especially under certain oxidative conditions. For instance, the mechanism for the oxidation of alkylbenzenes by permanganate, a powerful oxidizing agent also used with this compound, is thought to initiate via a free-radical pathway involving the abstraction of a hydrogen atom. masterorganicchemistry.com
In the context of permanganate oxidations of various organic substrates, the formation of free-radical intermediates has been identified through methods such as the initiation of polymerization. lew.rojapsonline.com For example, the oxidation of phenol by permanganate in acidic media is understood to proceed through the formation of a phenoxy radical as the primary oxidation product. lew.ro A free radical mechanism has also been proposed for the permanganate oxidation of certain organic acids. researchgate.net While direct evidence for free-radical abstraction from the P-H bond of this compound is specific to the reaction conditions, these examples suggest that single-electron transfer steps leading to radical intermediates are plausible mechanistic pathways in its oxidation chemistry.
The oxidation of this compound by tris(polypyridyl)iron(III) complexes has been investigated through kinetic studies in a perchloric acid medium. researchgate.netoup.com The reaction exhibits a pseudo-first-order rate constant with respect to the iron(III) complex, and this rate is notably independent of the hydrogen ion concentration [H⁺]. researchgate.netoup.com
| Parameter | Description |
|---|---|
| Rate Law | Pseudo-first-order with respect to [Fe(III) complex] |
| [H⁺] Dependence | Rate is independent of hydrogen ion concentration |
| Intermediate | Formation of an outer-sphere oxidant-substrate complex is indicated |
| Rate-Limiting Step | Disproportionation of the intermediate complex |
| Relative Reactivity | This compound > Phosphinic acid |
MnO₄⁻ + 2C₆H₅HP(O)OH + 4H⁺ → Mn(III) + 2C₆H₅PO(OH)₂ + 2H₂O researchgate.net
Kinetic studies suggest that the reaction mechanism begins with the formation of complexes between the permanganate ion and both the protonated (C₆H₅HP(O)OH) and deprotonated (C₆H₅HP(O)O⁻) forms of this compound. researchgate.net The formation of these complexes is dependent on the H⁺ concentration. researchgate.net
The proposed mechanism suggests that these complexes are formed via hydrogen bonds (P-H···O-Mn). researchgate.net The subsequent redox step, which is rate-determining, involves the dissociation of a hydride ion (H⁻) from the P-H bond. researchgate.net This results in the transfer of two electrons from the this compound substrate to the MnO₄⁻ oxidant through an oxygen bridge, leading to the formation of manganese(III) and phenylphosphonic acid. researchgate.net
| Kinetic Feature | Description |
|---|---|
| Stoichiometry (MnO₄⁻:PPA) | 1:2 |
| Intermediate Species | Complexes form between MnO₄⁻ and both C₆H₅HP(O)OH and C₆H₅HP(O)O⁻ |
| Proposed Bonding | Hydrogen bonds (P-H···O-Mn) in the intermediate complex |
| Redox Mechanism | Two-electron transfer involving the dissociation of H⁻ from the P-H bond |
| Final Products | Mn(III) and Phenylphosphonic acid |
Kinetics and Mechanisms of Oxidation by Metal Ions
Chromic Acid Oxidation Mechanisms
Chromic acid (H₂CrO₄) is a powerful oxidizing agent widely used in organic chemistry for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively. chemistnotes.comchadsprep.com The reagent is typically formed in situ by the addition of an acid to a source of chromium, such as sodium or potassium dichromate or chromium trioxide. libretexts.org
The general mechanism for the oxidation of alcohols by chromic acid involves the formation of a chromate ester from the alcohol and chromic acid. In a subsequent step, a base (often water) abstracts a proton from the carbon atom bearing the oxygen, leading to the formation of a carbon-oxygen double bond and the breaking of the O-Cr bond. chemistnotes.comlibretexts.org For primary alcohols, the initially formed aldehyde is further oxidized to a carboxylic acid, a process that involves the formation of a hydrate intermediate. youtube.com
Table 1: Reagents for Generating Chromic Acid chemistnotes.comlibretexts.org
| Chromium Source | Acid |
| Potassium Dichromate (K₂Cr₂O₇) | Sulfuric Acid (H₂SO₄) |
| Sodium Dichromate (Na₂Cr₂O₇) | Sulfuric Acid (H₂SO₄) |
| Potassium Chromate (K₂CrO₄) | Sulfuric Acid (H₂SO₄) |
| Chromium Trioxide (CrO₃) | Water (H₂O) |
Catalytic Reaction Mechanisms
Catalytic O-H bond insertion reactions are a powerful tool for forming C-O bonds. These reactions often involve the use of a metal catalyst to facilitate the insertion of a carbene, generated from a diazo compound, into the O-H bond of an alcohol or acid. nih.govresearchgate.net Copper and iron-based catalysts have been shown to be effective for this transformation. nih.govnih.gov
The development of enantioselective O-H insertion reactions has been a significant area of research, with copper/bisazaferrocene catalyst systems showing high yields and good enantioselectivity in the coupling of alcohols with α-aryl-α-diazo esters. nih.gov While the detailed mechanism is still under investigation, it is proposed to proceed through a metal-carbene intermediate. nih.gov Although the general principles of catalytic O-H bond insertion are well-understood, specific mechanistic studies involving this compound are not extensively documented in the available literature.
The formation of a carbon-phosphorus (C-P) bond is a fundamental transformation in organophosphorus chemistry. Palladium- and nickel-catalyzed cross-coupling reactions, such as the Hirao reaction, are widely employed for this purpose. nih.govmdpi.com These reactions typically involve the coupling of an aryl halide or triflate with a P(O)H compound, such as a phosphinic acid or its ester. nih.gov
The catalytic cycle for these cross-coupling reactions generally proceeds through three key steps: mdpi.comwikipedia.org
Oxidative Addition: The aryl halide or triflate oxidatively adds to the low-valent metal catalyst (e.g., Pd(0) or Ni(0)).
Transmetalation/Ligand Exchange: The phosphorus-containing nucleophile coordinates to the metal center.
Reductive Elimination: The coupled product is eliminated from the metal center, regenerating the active catalyst.
The nature of the catalyst and the reaction conditions can significantly influence the efficiency and selectivity of the C-P bond formation. For instance, in some palladium-catalyzed systems, it is proposed that the active catalyst is a (HOY₂P)₂Pd(0) species, where the P(O)H reagent also acts as a ligand. mdpi.com Nickel-based catalysts have also proven effective for the cross-coupling of arylboronic acids with H-phosphinates. nih.gov
Table 2: Key Steps in Catalytic C-P Cross-Coupling mdpi.comwikipedia.org
| Step | Description |
| Oxidative Addition | An aryl halide (R-X) adds to the metal catalyst (M), forming R-M-X. |
| Transmetalation | The phosphorus nucleophile replaces the halide on the metal center. |
| Reductive Elimination | The aryl group and the phosphorus group are eliminated from the metal as the final product (R-P), regenerating the catalyst (M). |
Electron-Loss and -Capture Processes in Radiation Chemistry
The exposure of this compound and related compounds to ionizing radiation, such as gamma rays from ⁶⁰Co at 77 K, leads to specific electron-loss and -capture processes. rsc.org Studies using electron spin resonance (e.s.r.) spectroscopy have shown that electron addition primarily occurs at the aromatic ring, rather than at the phosphorus center. rsc.org
Upon irradiation, the formation of phosphoranyl radicals is not the primary pathway. Instead, the aromatic ring captures an electron to form an anion. rsc.org This anion can then be protonated upon annealing or directly in a methanolic glass at 77 K, resulting in the formation of cyclohexadienyl radicals. These radicals exhibit a characteristic hyperfine coupling to the ³¹P nucleus of approximately 22 G. rsc.org
An interesting subsequent reaction of the aromatic anion of this compound involves a 1,2-hydrogen atom shift from the phosphorus atom to a carbon atom on the ring. rsc.org The resulting adduct is unstable and can either decompose to yield benzene and a ·PO(OH)⁻ radical or undergo another hydrogen shift to form a more stable cyclohexadienyl species. rsc.org
Tautomerism in this compound and its Anions
This compound can exist in two tautomeric forms, a phenomenon known as prototropic tautomerism, which involves the migration of a proton. nih.govbiochemden.com This is a special case of structural isomerism where the two forms are in a chemical equilibrium. biochemden.comwikipedia.org
The two tautomers of this compound are:
Tautomer I: C₆H₅PH(=O)OH, which is the tetracoordinated, pentavalent phosphinic acid form.
Tautomer II: C₆H₅P(OH)₂, which is the tricoordinated, trivalent phosphonous acid form.
The equilibrium between these two tautomers is influenced by several factors, including the nature of the substituents on the phosphorus atom and the solvent. nih.gov For H-phosphinates with electron-donating substituents, the equilibrium generally favors the pentavalent form (Tautomer I). Conversely, electron-withdrawing substituents tend to stabilize the trivalent form (Tautomer II). nih.gov
The relative permittivity of the solvent also plays a crucial role, with solvents of higher relative permittivity favoring the more polar pentavalent tautomer. nih.gov Computational studies have indicated that the direct intramolecular conversion between the two tautomers has a high activation energy barrier, suggesting that the interconversion may not be significant at room temperature without catalysis. nih.gov The different reactivity of the two tautomers is important; for instance, the trivalent form is believed to be the active species in coordination with transition metal complexes due to the presence of a lone pair of electrons on the phosphorus atom. nih.gov
Table 3: Tautomers of this compound
| Tautomer | Chemical Formula | Description |
| I | C₆H₅PH(=O)OH | Tetracoordinated, pentavalent phosphinic acid |
| II | C₆H₅P(OH)₂ | Tricoordinated, trivalent phosphonous acid |
Spectroscopic and Computational Studies of Tautomeric Equilibria
The tautomeric equilibrium of this compound involves two primary forms: the tetracoordinated phosphinic acid and the tricoordinated phosphonous acid. Extensive spectroscopic and computational research has been dedicated to understanding the dynamics and stability of these tautomers.
Spectroscopic Investigations
Spectroscopic methods are pivotal in elucidating the tautomeric preference of this compound in various states.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹H NMR, is a powerful tool for studying this equilibrium. In ¹H NMR spectra of this compound, the presence of specific signals provides evidence for the dominant tautomeric form. Studies have consistently shown that the equilibrium heavily favors the tetracoordinated phosphinic acid tautomer in both solution and the solid state.
Infrared (IR) Spectroscopy: IR spectroscopy complements NMR data by identifying functional groups present in the molecule. The IR spectrum of this compound typically shows strong absorption bands corresponding to P=O and P-H stretching vibrations, which are characteristic of the tetracoordinated phosphinic acid structure. The absence or negligible intensity of bands for the P-O-H group of the phosphonous acid tautomer further supports the predominance of the phosphinic acid form.
Computational Studies
Computational chemistry provides valuable insights into the relative stabilities and electronic structures of the tautomers.
Relative Stabilities: Quantum chemical calculations have been employed to investigate the prototropic tautomerism of related H-phosphonates and H-phosphinates. These studies consistently show that the stability of the P(III) and P(V) tautomers is significantly influenced by the nature of the substituents. For this compound, the tetracoordinated (P(V)) form is predicted to be substantially more stable.
Solvent Effects: The surrounding medium can influence the tautomeric equilibrium. Computational models have revealed a logarithmic relationship between the stability of the tautomers and the relative permittivity of the solvent. While polar solvents can affect the energy balance, the phosphinic acid form remains the more stable tautomer across a range of solvents.
The combination of experimental spectroscopic data and theoretical computational models provides a robust understanding of the tautomeric behavior of this compound, confirming the overwhelming preference for the tetracoordinated phosphinic acid structure.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is driven by the need for more sustainable and environmentally friendly chemical processes. This involves the use of alternative energy sources, minimizing or eliminating hazardous solvents, and developing catalyst-free or more benign catalytic systems.
Microwave-Assisted Syntheses for Enhanced Sustainability
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for promoting green chemistry by reducing reaction times, increasing yields, and often enabling solvent-free reactions.
Microwave irradiation has been successfully applied to various reactions in organophosphorus chemistry. For instance, the Hirao reaction, a key method for forming P-C bonds, can be significantly accelerated under microwave conditions. This method often allows for the simplification of catalyst systems. A metal- and initiator-free microwave-assisted hydrophosphinylation of unactivated alkenes with phosphinic acid has also been reported, proceeding in good yields.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Advantages of MAOS |
| Hirao Coupling | Longer reaction times, often requires complex catalyst systems. | Shorter reaction times (minutes), simplified catalyst systems. | Faster, more efficient, potentially lower catalyst loading. |
| Hydrophosphinylation | May require initiators and longer heating periods. | Metal- and initiator-free, shorter reaction times. | Cleaner reaction, avoids metal contamination. |
Solvent-Free and Aqueous Medium Reactions
Eliminating volatile organic solvents is a cornerstone of green chemistry. This compound and its derivatives have been synthesized under solvent-free conditions, often facilitated by microwave irradiation. These reactions are not only environmentally advantageous but also offer simpler work-up procedures.
The use of water as a reaction medium is another important green approach. While the solubility of some organophosphorus compounds in water can be a challenge, catalyst-free methods for P-C coupling reactions have been developed in aqueous media under microwave conditions.
Catalyst-Free and Environmentally Benign Catalytic Approaches
Developing catalyst-free synthetic routes and employing environmentally benign catalysts are key areas of research in green chemistry.
Catalyst-Free Approaches: Some reactions for the synthesis of phosphinic acids can be performed under microwave irradiation without the need for a catalyst. For example, the P-C coupling of certain halo- P-reagents has been achieved in water without a catalyst.
Environmentally Benign Catalysts: When a catalyst is necessary, the focus is on using non-toxic and reusable options. Phenylphosphonic acid itself has been used as a reusable, heterogeneous catalyst for the synthesis of α-aminophosphonates under solvent-free conditions. The use of ionic liquids as recyclable catalysts in Friedel-Crafts reactions to produce precursors for phenylphosphonic acid also represents a greener alternative to traditional Lewis acids.
Table 2: Green Catalytic Approaches in Organophosphorus Synthesis
| Approach | Reaction Type | Catalyst | Solvent | Key Advantage |
| Reusable Catalyst | α-aminophosphonate synthesis | Phenylphosphonic acid | Solvent-free | Heterogeneous, reusable catalyst. |
| Benign Catalyst System | Friedel-Crafts Reaction | Ionic Liquid | - | Recyclable catalyst, avoids harsh Lewis acids. |
| Catalyst-Free | P-C Coupling | None | Water (Microwave) | Avoids catalyst contamination and cost. |
Coordination Chemistry and Ligand Design
Phenylphosphinic Acid as a Ligand in Metal Complexation
This compound, with its P(=O)OH functional group, demonstrates versatile behavior as a ligand in coordination chemistry. It can coordinate to metal ions in several ways, primarily through the oxygen atoms of the phosphinate group. This allows it to function as both a chelating and a bridging ligand, leading to the formation of diverse metal-organic architectures ranging from simple discrete molecules to complex coordination polymers.
This compound can act as a bidentate chelating ligand, where both oxygen atoms of the phosphinate group bind to a single metal center. This mode of coordination results in the formation of a stable four-membered ring. The formation of such chelating complexes has been demonstrated to be a key factor in the interaction between this compound and certain metal ions. nih.gov
In addition to chelation, the phosphinate group of this compound and its derivatives can act as a bridging ligand, connecting two or more metal centers. This behavior is fundamental to the construction of coordination polymers, which are extended networks of metal ions linked by organic ligands. mdpi.com When acting as a bridge, the phosphinate group can adopt various coordination modes. For instance, derivatives of this compound have been shown to link metal ions to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. nih.govresearchgate.net
The flexibility of the phosphinate group allows it to bridge metal centers, leading to the formation of layered 2D polymers or more complex 3D frameworks. nih.gov The specific dimensionality and topology of the resulting coordination polymer are influenced by factors such as the metal ion's coordination preference and the presence of other ligands in the coordination sphere.
Interactions with Metal Ions: Experimental and Theoretical Studies
The interaction of this compound with various metal ions has been investigated through a combination of experimental techniques, such as spectroscopy, and theoretical methods, like Density Functional Theory (DFT). These studies provide detailed insights into the structure, bonding, and properties of the resulting metal complexes.
The complexation of this compound with lithium ions has been studied in detail using spectroscopic methods and DFT calculations. tandfonline.com These studies confirm the formation of a chelating complex. researchgate.netsemanticscholar.org
Spectroscopic Evidence:
NMR Spectroscopy: Studies using ¹H, ¹³C, and ³¹P NMR spectroscopy on the lithium complex in methanol solution show significant changes in chemical shifts compared to the free ligand. tandfonline.com Notably, in the complex, the P-H proton does not undergo the PH/PD exchange that is observed for the free acid in deuterated methanol. researchgate.nettandfonline.com This lack of exchange is attributed to the formation of a stable chelating structure that prevents the tautomerization required for the exchange to occur. tandfonline.com
FTIR Spectroscopy: In the solid state, Fourier Transform Infrared (FTIR) spectroscopy provides further evidence of complex formation. researchgate.net
DFT Calculations: Theoretical studies using DFT support the experimental findings. tandfonline.com Calculations predict that the chelating structure, where the lithium ion is bound to both oxygen atoms of the this compound, is the most energetically favorable configuration. semanticscholar.org These calculations confirm that the C₆H₅PH(=O)OH tautomer is preferred in both the free ligand and its lithium complex. tandfonline.com The DFT results indicate that the formation of the chelating complex is more stable than a simple ionic interaction. tandfonline.com
Interactive Data Table: Selected Spectroscopic Data for this compound and its Lithium Complex
This table summarizes key NMR chemical shift data, highlighting the changes upon complexation with lithium.
| Compound | Solvent | ¹H NMR (P-H) δ (ppm) | ³¹P NMR δ (ppm) | PH/PD Exchange |
| This compound | CD₃OD | Disappears | 23.3 | Yes |
| Lithium Phenylphosphinate | CD₃OD | 7.5 (doublet) | 26.1 | No |
This compound and its derivatives form stable complexes with a variety of transition metals. wikipedia.org In these complexes, the phosphinate group typically binds to the metal center through its oxygen atoms. wikipedia.org The coordination can lead to the formation of discrete, zero-dimensional structures. For example, a derivative, 1,1'-ferrocenediyl-bis(this compound), reacts with iron(III) chloride to form a tris-chelate complex. researchgate.net In this structure, three ligand molecules coordinate to a single iron(III) center, with each ligand forming a chelate ring. nih.gov
The coordination chemistry with other transition metals like rhodium, palladium, and platinum often involves phosphine (B1218219) ligands, which are organophosphorus compounds of the type R₃P. wikipedia.orgmdpi.com While distinct from this compound, the study of these complexes provides broader context for phosphorus-metal interactions. researchgate.net
The interaction of phosphonic acids, which are structurally related to phosphinic acids, with magnesium(II), calcium(II), and zinc(II) has been studied in aqueous solutions. rsc.org These metal ions are hard Lewis acids and exhibit a strong affinity for oxygen-donor ligands like the phosphinate group.
Studies on related N-substituted iminodimethylenediphosphonic acids show high complexation efficiency for Zn(II), Mg(II), and Ca(II). rsc.org The coordination typically involves the two negatively charged phosphonate (B1237965) oxygen atoms and the imino nitrogen, leading to tridentate species. For this compound, coordination would be expected to occur primarily through the phosphinate oxygens. The formation of stable complexes with calcium and magnesium is a known characteristic of organophosphorus compounds containing phosphonate or phosphinate groups. researchgate.net In biological systems and synthetic materials, the differential effects of magnesium and zinc ions can influence the formation and stability of calcium phosphate (B84403) complexes. nih.gov
Factors Influencing Coordination Ability and Selectivity of this compound
The ability of this compound and related phosphinic acids to coordinate with metal ions and the selectivity they exhibit for specific metals are governed by a combination of electronic and steric factors originating from the phosphorus center and the nature of the P-O bond. These characteristics distinguish them from other common ligands like carboxylates and phosphonates, offering unique properties for ligand design.
Influence of P-O Bond and Acidity
The coordination of phosphinic acids is fundamentally linked to the properties of the P-O bond and the acidity of the ligand. The phosphinate group's acidity lies between that of carboxylic and phosphonic acids researchgate.net. This intermediate acidity influences the pH range at which deprotonation occurs, making the anionic phosphinate ligand available for coordination with a metal center.
The formation of a coordination complex involves the metal ion acting as a Lewis acid, accepting a pair of electrons from the ligand, which acts as a Lewis base purdue.edulibretexts.org. The strength and nature of the resulting metal-ligand bond are influenced by the acidity of the ligand. A more acidic ligand will have a more stable conjugate base, which can affect the thermodynamics of complex formation tru.calibretexts.org. In some instances, the presence of acidic hydrogen atoms on the phosphinic acid ligand can lead to additional stability through hydrogen bonding interactions within the coordination sphere acs.org.
Electronic and Steric Properties of Phosphinic Acids as Ligands
A key feature of phosphinic acids is the ability to tune their electronic and steric properties by modifying the two substituents directly attached to the phosphorus atom researchgate.net. This tunability is a significant advantage in ligand design, as it allows for precise control over the ligand's coordination behavior.
Electronic Properties: The electronic nature of the substituents on the phosphorus atom directly impacts the electron density on the phosphoryl oxygen atom, which is the primary donor site for coordination. Electron-donating groups increase the electron density on the oxygen, enhancing its ability to donate to a metal center and potentially forming stronger coordination bonds alfa-chemistry.com. Conversely, electron-withdrawing groups can reduce the electron density of the phosphoryl group acs.org. The introduction of ionic functionalities can also influence the electronic behavior of the phosphine ligand nih.gov.
Steric Properties: The size and shape of the substituents on the phosphorus atom create steric hindrance around the coordination site. Bulky substituents can influence the coordination number of the metal center and the geometry of the resulting complex alfa-chemistry.commanchester.ac.uk. This steric control can be used to favor specific coordination geometries and to prevent the formation of undesired polymeric structures. For instance, bulky groups on a ligand can lead to less stable metal complexes due to the weakening of the metal-ligand bond from steric hindrance dalalinstitute.com.
The interplay between electronic and steric effects is crucial. For example, increasing the steric bulk of substituents can alter the bond angles around the phosphorus atom, which in turn can influence the electronic properties of the ligand's lone pair of electrons manchester.ac.uk.
Comparison with Carboxylates and Phosphonates in Ligand Design
Phosphinates occupy a unique position in ligand design when compared to the more common carboxylate and phosphonate ligands. Their properties are often intermediate between these two classes, providing a valuable alternative for specific applications researchgate.net.
| Ligand Class | Key Structural Feature | Acidity | Coordination Modes | Tunability |
| Carboxylates | -COO⁻ | Generally less acidic | Can be modified by changing the spacer group between carboxylic acids. | Limited to the organic backbone. |
| Phosphinates | -R₂PO₂⁻ | Intermediate | Often more predictable than phosphonates. | High; two substituents on the phosphorus atom can be varied (alkyl or aryl). |
| Phosphonates | -RPO₃²⁻ | Generally more acidic | Can form extended inorganic layers and have a tendency to bridge metal ions. | Limited to one substituent on the phosphorus atom. |
Advantages of Phosphinates:
Enhanced Tunability: The ability to modify two substituents directly on the phosphorus atom provides a higher degree of control over steric and electronic properties compared to carboxylates and phosphonates researchgate.net.
Intermediate Properties: Phosphinates often exhibit properties that fall between those of carboxylates and phosphonates. For example, they can show stronger binding to hard metal ions than carboxylates while having more predictable coordination modes than phosphonates researchgate.net.
Unique Selectivity: The specific combination of acidity, steric bulk, and electronic properties can lead to high selectivity for certain metal ions. For instance, phosphinic acid derivatives have demonstrated high selectivity for Ga³⁺ acs.org.
Comparison with Carboxylates: Carboxylic acid-based linkers can only be modified by altering the spacer group between the acid functionalities researchgate.net. Phosphinic acids, however, allow for direct modification at the phosphorus atom, offering a more direct way to influence the immediate coordination environment researchgate.net.
Comparison with Phosphonates: Phosphonates have a strong tendency to form extended, often layered, structures due to their propensity to bridge metal ions, which can make the synthesis of discrete, porous frameworks challenging mdpi.com. Phosphinates, with their reduced number of donor oxygen atoms, can offer more predictable and controllable coordination behavior researchgate.net. Metal-organophosphonates are noted for their superior heat resistance and lower air sensitivity compared to many carboxylate-based metal-organic frameworks (MOFs) researchgate.net.
Advanced Spectroscopic and Computational Characterization
X-ray Crystallography and Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. This method has been instrumental in elucidating the solid-state structure of phenylphosphinic acid and its derivatives.
In the solid state, this compound molecules are not isolated but are organized into extended networks through strong intermolecular interactions, primarily hydrogen bonds. The crystal structure of this compound reveals the formation of infinite chains where molecules are linked by strong P—O—H···O=P hydrogen bonds researchgate.netresearchgate.net. The O···O distance in these hydrogen bonds is approximately 2.513 Å, indicative of a robust interaction researchgate.netresearchgate.net.
This propensity for forming strong hydrogen bonds also leads to the formation of dimers, particularly in the gas phase and in nonpolar solvents fu-berlin.dewikipedia.orgyoutube.comyoutube.com. These dimers are cyclic structures held together by two hydrogen bonds between the phosphinic acid moieties of two separate molecules fu-berlin.de. The formation of these dimers has a significant effect on the vibrational spectra of the compound, particularly on the O-H stretching frequency fu-berlin.de. The study of such dimerization is crucial for understanding the behavior of phosphinic acids in various environments chemrxiv.org.
Table 2: Hydrogen Bond Parameters in this compound Derivatives Illustrative data based on typical crystallographic findings for phosphinic acids.
| Compound | O···O Distance (Å) | Hydrogen Bond Type |
| This compound | 2.513 researchgate.netresearchgate.net | Intermolecular chain |
| Ethyl(phenyl)phosphinic Acid | 2.493 nih.gov | Intermolecular chain |
| Methyl(phenyl)phosphinic Acid | 2.484 nih.gov | Intermolecular chain |
The deprotonation of this compound yields the phenylphosphinate anion, which can form a variety of salts with different cations. The crystal structures of these salts reveal how the phenylphosphinate anion packs in the solid state and interacts with the counter-ions. The geometry of the phenylphosphinate anion and the coordination environment of the cation are key features determined by X-ray crystallography nih.gov.
For example, in sodium phenylphosphinate, the sodium cations are coordinated by the oxygen atoms of the phosphinate group, leading to a specific three-dimensional lattice nih.gov. The arrangement of the phenyl groups and the coordination of the metal ions are influenced by a combination of ionic bonding, hydrogen bonding (if protic solvents are present in the crystal), and van der Waals interactions. The study of these crystal structures is important for understanding the properties and applications of these salts in materials science and coordination chemistry.
Density Functional Theory (DFT) and Ab Initio Computations
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure, geometry, and properties of molecules from first principles dergipark.org.tryoutube.comsapub.org. These methods have been extensively applied to study this compound and related compounds.
This compound can exist in different tautomeric forms, which are isomers that differ in the position of a proton and the location of double bonds. The two primary tautomers are the phosphonous acid form, C₆H₅P(OH)₂, and the more stable phosphinic acid form, C₆H₅(H)P(=O)OH. Computational methods like DFT are crucial for determining the relative energies of these tautomers and predicting which form is more stable frontiersin.org.
Theoretical calculations consistently show that the phosphinic acid tautomer, with a tetracoordinate phosphorus atom, is significantly more stable than the phosphonous acid tautomer with a tricoordinate phosphorus atom. This is in agreement with experimental observations. The ability to accurately predict tautomeric equilibria is vital, as different tautomers can exhibit distinct chemical reactivity and physical properties chemrxiv.org.
DFT and ab initio calculations are instrumental in elucidating the mechanisms of chemical reactions by allowing for the modeling of reaction pathways and the characterization of transition states . For reactions involving this compound, such as its oxidation or its participation in esterification reactions, computational modeling can provide detailed insights into the energy barriers and the geometry of the transition states nih.gov.
By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This allows for the determination of activation energies, which are critical for understanding reaction kinetics nih.gov. For instance, the mechanism of phosphoryl transfer, a fundamental reaction in biochemistry, has been extensively studied using these computational approaches nih.gov. Similar methodologies can be applied to understand the reactivity of this compound in various chemical transformations.
Calculation of Spectroscopic Parameters and Molecular Orientations
The spectroscopic parameters of this compound have been extensively studied using first-principles calculations, particularly focusing on Nuclear Magnetic Resonance (NMR) spectroscopy. The Gauge-Including Projector Augmented Wave (GIPAW) method has been employed to compute the complete set of NMR parameters for nuclei such as ¹H, ¹³C, ¹⁷O, and ³¹P. sigmaaldrich.comresearchgate.net
These computational analyses provide more than just spectral assignments. For instance, the calculated ¹H chemical shift anisotropy (CSA) tensors, including their magnitude and orientation, have been interpreted to understand hydrogen bonding and internuclear distances within the molecule's structure. sigmaaldrich.com
Furthermore, the interplay between experimental techniques and computational models has allowed for a precise determination of molecular orientation. CSA/dipolar local field correlation experiments have been used to establish the orientation of the direct P-H bond within the ³¹P CSA tensor framework. sigmaaldrich.com A comparison between these experimental findings and the calculated data reveals strong agreement. However, discrepancies, such as an overestimation of the calculated ³¹P CSA, have been rationalized by considering the effects of local molecular reorientation, a phenomenon that can be confirmed experimentally through low-temperature static cross-polarization experiments. sigmaaldrich.com
| Nucleus | Parameter | Calculated Value | Interpretation/Significance |
|---|---|---|---|
| ¹H | CSA Tensor (Magnitude & Orientation) | Interpreted in terms of H-bonding | Provides insight into intermolecular interactions. sigmaaldrich.com |
| ³¹P | CSA Tensor | Overestimation explained by local molecular reorientation | Highlights the impact of molecular dynamics on NMR parameters. sigmaaldrich.com |
| ³¹P | P-H Bond Orientation in CSA Tensor | Determined via CSA/dipolar correlation | Correlates experimental and calculated structural data. sigmaaldrich.com |
Conformational Stability and Potential Energy Surfaces
The conformational landscape of this compound and its derivatives is governed by the rotational barriers around key single bonds. The stability of different conformers and the energy required to transition between them can be mapped out using potential energy surfaces (PES), which are typically generated through computational methods like Density Functional Theory (DFT).
For the closely related phenylphosphonic acid, DFT potential scans have been performed by systematically varying the dihedral angle (e.g., O=P–C–C) to map the energetic profile of the phenyl ring's rotation. researchgate.net These scans reveal the energy minima corresponding to stable conformers and the transition states that represent the energy barriers to rotation. The energy barrier for this rotation in phenylphosphonic acid was calculated to be relatively low, indicating conformational flexibility. researchgate.net
Studies on this compound itself have focused on its conformational mobility, particularly within hydrogen-bonded dimers and trimers. researchgate.net DFT calculations have shown that ³¹P NMR chemical shifts are highly sensitive to the specific conformation of these complexes, which are influenced by internal degrees of freedom such as proton transfer, puckering of the hydrogen-bond ring, and the rotation of the phenyl group. researchgate.net The relative orientation of the phenyl and hydroxyl groups attached to the phosphorus atom gives rise to a number of possible conformers in these cyclic structures. researchgate.net
| Parameter | Methodology | Key Finding | Reference |
|---|---|---|---|
| Rotational Barrier (Phenyl Ring) | DFT Potential Energy Scan (6-311G** basis set) | Two conformers exist in equilibrium. | researchgate.net |
| Conformational Mobility | DFT Calculations | ³¹P NMR shifts are sensitive to the conformation of H-bonded dimers and trimers. | researchgate.net |
Surface-Sensitive Spectroscopic Techniques
The analysis of this compound and its analogs when adsorbed onto surfaces, particularly as self-assembled monolayers (SAMs), requires techniques that are sensitive to the chemistry and structure of the material's outermost layers.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition and chemical state of atoms at a material's surface. For organophosphorus compounds like this compound, XPS is particularly useful for probing the phosphorus (P 2p) and oxygen (O 1s) core levels to understand the molecule's bonding to a substrate.
Studies on related organophosphorus compounds provide insight into the expected binding energies. For instance, the P 2p binding energy for dithis compound has been reported at 133.5 eV. efmi-ichdvo.ru In phosphonic acids bound to zinc oxide, the P 2p peak is observed around 134 eV. rsc.org These values are characteristic of pentavalent, tetracoordinated phosphorus in a phosphate (B84403) or phosphonate (B1237965) environment. efmi-ichdvo.ruresearchgate.net The O 1s spectrum is also informative, allowing for the differentiation between oxygen atoms in P=O, P-O-H, and P-O-Substrate bonds, which have slightly different binding energies. nih.gov Analysis of these peaks can help determine the binding mode of the phosphinic acid to an oxide surface, distinguishing between monodentate, bidentate, or tridentate coordination.
| Compound Type | Core Level | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|
| Phosphates / Condensed Phosphates | P 2p | 133.5 - 133.6 | efmi-ichdvo.ru |
| Phosphonic Acids on ZnO | P 2p | ~134 | rsc.org |
| Magnesium Pyrophosphate | P 2p | 133.5 (P 2p1/2), 132.7 (P 2p3/2) | researchgate.net |
| Phosphonic Acid Powder (P=O, C=O) | O 1s | ~532.2 | nih.gov |
| Phosphonic Acid Powder (P-OH, C-OH) | O 1s | ~533.4 | nih.gov |
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for determining the orientation of molecules within thin films and monolayers. By using linearly polarized X-rays and measuring the absorption intensity as a function of the angle of incidence, the average tilt angle of specific molecular orbitals relative to the surface normal can be determined.
This technique has been applied to self-assembled monolayers of the closely related phenylphosphonic acid on indium zinc oxide (IZO) surfaces. acs.orgnih.govresearchgate.net By analyzing the carbon K-edge NEXAFS spectra, researchers can probe the transitions of C 1s core electrons to unoccupied π* and σ* orbitals associated with the phenyl ring. The intensity of the C 1s → π* transition is maximized when the electric field vector of the X-rays is aligned with the p-orbitals of the phenyl ring. By varying the angle of the incident X-rays, the dichroism of this absorption feature can be analyzed to calculate the molecular orientation. For phenylphosphonic acid on IZO, these studies have shown that the molecules form surprisingly well-ordered monolayers, with the phenyl ring adopting a well-defined tilt angle of approximately 12–16° from the surface normal. acs.orgnih.gov
Scanning Tunneling Microscopy (STM) for Monolayer Characterization
Scanning Tunneling Microscopy (STM) is a high-resolution imaging technique capable of visualizing surfaces at the atomic or molecular level. For monolayers of molecules like this compound on a conductive substrate, STM can provide detailed information about the packing, ordering, and defect structure of the film.
Applications in Materials Science and Engineering
Polymer Science and Engineering Applications
In the realm of polymer science, phenylphosphinic acid is utilized in several key areas, including the synthesis of ion-exchange resins, as an additive to polymer matrices, and in the context of polymerization processes.
This compound moieties are incorporated into polymer backbones to create resins with a high affinity for certain metal ions, making them effective for ion exchange applications. A common method for the synthesis of these resins involves the Michael reaction. For instance, novel functional resins containing substituted this compound ligands have been produced through this reaction. In a specific application, a this compound resin crosslinked with divinylbenzene was reacted with various electrophiles such as methyl chloroformate and ethyl acrylate to yield the desired products with high efficiency.
Another approach involves the use of a Friedel-Crafts catalyst to prepare this compound polymers, which can then serve as matrices for the creation of multidentate ligand resins through subsequent reactions. These resins have demonstrated selectivity in the removal of specific metal ions, such as gold(III), from solutions containing other metal chloro complexes. The synthesis route often begins with the modification of a polystyrene backbone using phosphorus trichloride and a Friedel-Crafts catalyst.
The effectiveness of these resins is influenced by factors such as the position of other functional groups relative to the phosphinic acid group. For example, resins with carboxylic acid groups in the α and β positions relative to the phosphinic group have shown higher uptake of divalent metals at a pH above 1.5, where ion exchange is the dominant mechanism.
Below is a table summarizing the synthesis and performance of selected this compound resins for ion exchange:
| Resin Synthesis Method | Electrophiles/Reagents | Target Metal Ions | Key Findings |
| Michael reaction on crosslinked this compound resin | Methyl chloroformate, ethyl bromoacetate, ethyl acrylate, etc. | Cu(II), Cd(II), Ni(II), Zn(II), Eu(III) | Resins with carboxyl groups in α and β positions show higher divalent metal uptake at pH > 1.5. |
| Friedel-Crafts catalysis followed by Michael reaction | Ethyloxalylchloride, ethylbromopyruvate, 4-chloroacetoacetate | Au(III) | Capable of selectively removing Au(III) in the presence of other metal chloro complexes. |
This compound and its derivatives can be incorporated into various polymer matrices to impart specific properties such as improved thermal stability, flame retardancy, and adhesion. The phosphorus-containing groups can act as light stabilizers and antioxidants, contributing to the longevity and performance of the polymer.
The incorporation can be achieved through the polymerization of monomers that already contain a phosphinic acid group. For example, novel poly(arylene ether)s containing phosphinic acid groups in the main chain have been synthesized. These polymers exhibit moderate molecular weights and glass-transition temperatures that vary depending on the specific phosphine (B1218219) group.
The presence of phosphonic and phosphinic acid groups in a polymer matrix has been shown to significantly improve the adhesive bond to metal surfaces due to the potential for multiple attachment sites.
While direct polymerization in a this compound medium is not extensively documented, the compound and its derivatives play a significant role in polymerization processes. This compound can act as an effective accelerator for organic peroxide catalysts, which are crucial in many polymerization reactions.
Furthermore, monomers containing this compound have been successfully polymerized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method has been used to create diblock copolymers that can self-assemble in water and to produce this compound-functionalized polystyrene microspheres through an emulsion process. These advanced polymerization techniques allow for the creation of well-defined polymers with controlled structures and properties.
Surface Modification and Coatings
The ability of this compound to form strong, stable bonds with metal oxide surfaces makes it an excellent candidate for surface modification and the creation of protective or functional coatings. This is particularly relevant in the field of electronics and for improving the biocompatibility of materials.
This compound can form self-assembled monolayers (SAMs) on the surfaces of metal oxides like titanium dioxide (TiO₂). These monolayers are highly ordered and can be formed through solution deposition. Research has shown that solution deposition of this compound on rutile TiO₂(110) results in dense, covalently bound monolayers without the need for subsequent thermal annealing.
The formation of these SAMs is not limited to TiO₂; they can also be formed on other metal oxides such as zinc oxide (ZnO), where they exhibit high thermal stability. The phosphonic acid group readily forms stable Ti-O-P bonds, which is a key factor in the formation of these monolayers.
The interaction between this compound and metal oxide surfaces leads to the formation of strong covalent bonds. Studies on the adsorption of this compound on TiO₂ have shown that the molecules covalently bind in a bridged bidentate geometry. This covalent attachment is crucial for the stability of the monolayer.
Despite the strong covalent bonding, the hydrolytic stability of these monolayers can be a concern. It has been observed that a water rinse can remove a significant portion of a phenylphosphinate monolayer, indicating that covalent attachment alone does not guarantee stability against hydrolysis. Interestingly, the same water rinse can also lead to the oxidation of some of the phosphinate to phosphonate (B1237965), which exhibits somewhat greater resistance to being rinsed off. The stability of phosphonic acid-based SAMs is generally considered to be better than that of thiol-based SAMs on gold, owing to the higher bond energy of the P-O bond compared to the S-Au bond.
The table below summarizes the characteristics of this compound SAMs on metal oxides:
| Substrate | Deposition Method | Bonding Geometry | Stability Characteristics |
| Rutile TiO₂(110) | Solution Deposition | Bridged bidentate | Covalently bound without annealing; susceptible to hydrolysis. |
| ZnO | Immersion in ethanolic solution | Bidentate and tridentate species | Thermally stable up to 550 K. |
Effect of Solution Deposition and Annealing on Monolayer Formation
Research into the formation of self-assembled monolayers (SAMs) using this compound has revealed efficient methods for surface functionalization. Studies on metal oxide surfaces, such as rutile (TiO2), show that solution deposition is a highly effective technique for creating dense and well-ordered phenylphosphinate monolayers. acs.orgacs.org
A key finding is that these high-quality monolayers can be formed without the need for subsequent thermal annealing. acs.org The process involves immersing a substrate, like a rutile crystal, into an aqueous solution of this compound. This deposition leads to the formation of a covalently bound monolayer in a bridged bidentate geometry. acs.orgacs.org The quality of the monolayer has been found to be consistent whether the deposition is carried out in a boiling solution or at room temperature. acs.org Despite the strong covalent attachment, it has been noted that a simple water rinse can remove a significant portion of the phenylphosphinate monolayer, indicating that covalent bonding alone does not guarantee hydrolytic stability. acs.org
Table 1: this compound Monolayer Deposition Parameters
Parameter Condition Outcome Reference Substrate Rutile (TiO2) Atomically flat surface for monolayer formation acs.org Solution 13 mM aqueous this compound Effective concentration for deposition acs.org Temperature Room Temperature or Boiling Spectroscopically indistinguishable monolayers formed acs.org Duration 2 minutes Sufficient time for dense monolayer creation acs.org Annealing Not required Highly oriented, covalently bound monolayers form without heat treatment acs.org
Inorganic-Organic Hybrid Materials
This compound is a valuable precursor in the synthesis of inorganic-organic hybrid materials, which combine the properties of both rigid inorganic backbones and flexible organic groups. nih.gov
Sol-Gel Synthesis of Hybrid Networks
The sol-gel process is a prominent "green" method for synthesizing these hybrid materials using this compound as a precursor. nih.govnih.gov This technique, often referred to as "Chimie Douce," is favored for its use of mild conditions, typically at room temperature, and environmentally benign solvents like water or alcohol. The process involves two main stages: the formation of a sol, which is a colloidal suspension of solid particles in a liquid, followed by its transition into a gel phase, creating an interconnected network. nih.govmdpi.com
Thermal Stability and Insoluble Properties of Hybrid Materials
A key characteristic of the hybrid materials synthesized from this compound, particularly those containing zirconium and boron, is their exceptional stability. nih.gov These materials exhibit very high thermal stability, making them suitable for applications at elevated temperatures. nih.govmdpi.com Boron, in particular, contributes to this thermal robustness due to its ability to form stable, covalently bonded molecular networks. mdpi.comdntb.gov.uanih.gov Furthermore, these hybrid compounds are insoluble in both water and common organic solvents, a property attributed to their cross-linked, three-dimensional network structure and the hydrophobic nature of the phenyl groups. nih.gov
Catalysis and Industrial Accelerators
In addition to its role in materials science, this compound is recognized for its utility in industrial chemical processes. It functions as an effective accelerator for organic peroxide catalysts, which are crucial in various polymerization processes. nbinno.com
As a Catalyst in Organic Synthesis
This compound also acts as a catalyst in its own right for certain fundamental organic reactions. It is notably used to catalyze the esterification of carboxylic acids with alcohols, a vital reaction for producing esters used in a wide array of industries, including fragrances and plastics. nbinno.com Research has shown its effectiveness in the direct esterification with alcohols like butanol, particularly under microwave irradiation, which can lead to high yields of the corresponding phosphinate ester. nbinno.comtandfonline.com
Deep Eutectic Solvents (DESs) with this compound for Catalysis
This compound has been utilized as a component in the formation of phosphonic acid-based Deep Eutectic Solvents (PDESs), which demonstrate significant potential as bifunctional catalysts and extractants. A notable example is a PDES formed by combining zinc chloride (ZnCl₂) with this compound (PPA) in a 1:2 molar ratio (ZnCl₂/2PPA). This system has shown remarkable performance in the catalytic oxidative desulfurization of heterocyclic thiophenes. acs.org
The ZnCl₂/2PPA deep eutectic solvent acts as both an extractant and a catalyst. The desulfurization process involves the extraction of heterocyclic thiophenes from fuel via interactions such as hydrogen bonding and π-π stacking with the PDES. Subsequently, the extracted thiophenes are oxidized by reactive oxygen species generated from an oxidant. acs.org This bifunctional PDES system has demonstrated high efficiency, achieving a desulfurization rate of up to 98.4%. acs.org Furthermore, it exhibits excellent stability and recyclability, maintaining its high catalytic performance for at least 12 cycles under mild conditions. acs.org The strong electronic interaction achieved through coordination regulation between the components is considered key to its high performance. acs.org
Role as an Accelerator for Organic Peroxide Catalysts
This compound is described in chemical literature and supplier information as an accelerator for organic peroxide catalysts. mdpi.comnih.gov These catalyst systems are crucial for initiating polymerization in various materials, most notably in the curing of unsaturated polyester resins. resitan.netfabacademy.org The curing process is a radical polymerization initiated by organic peroxides, such as methyl ethyl ketone peroxide (MEKP), which decompose to generate free radicals. resitan.netsc.gov
Accelerators are used to promote the decomposition of the peroxide at ambient temperatures. resitan.net While this compound is cited for this purpose mdpi.comnih.gov, detailed studies on its specific mechanism of action are not widely available in the primary research literature. The most commonly documented accelerators for the MEKP curing of polyester resins are metal salts, particularly cobalt octoate, and tertiary amines like dimethyl aniline. resitan.netfabacademy.org
Catalysis in Formamidine Synthesis
An extensive review of scientific literature and chemical databases did not yield specific information or research findings on the application of this compound as a catalyst in the synthesis of formamidines. Methodologies for formamidine synthesis often involve other catalytic systems or, in some cases, proceed under catalyst-free conditions. researchgate.netrsc.org
Electronic and Optical Materials
This compound and its derivatives are finding applications in the field of advanced electronic and optical materials, primarily due to their unique luminescence properties and their ability to function as effective ligands in nanomaterials. Their use can enhance the performance and stability of materials used in optoelectronic devices such as light-emitting diodes (LEDs).
Luminescence Properties of this compound Derivatives
Certain derivatives of this compound exhibit notable photoluminescent properties. For instance, the conjugate bases of [2-(2-hydroxyphenyl)phenyl]phosphinic acid, derived from the flame retardant DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), display appreciable blue luminescence in the solid state when excited with UV light. researchgate.net This emission is characterized as fluorescence originating from singlet excited states (S₁→S₀ decay). researchgate.net
The photoluminescence quantum yield (PLQY) and emission wavelengths are sensitive to the specific structure of the derivative. The monosodium salt, Na[OH-Ph-Ph-PHO₂], has a PLQY of approximately 10%, while the disodium salt, Na₂[O-Ph-Ph-PHO₂], where the phenolic proton is also removed, shows an enhanced PLQY of 26%. researchgate.net The higher quantum yield in the disodium salt is likely due to the removal of the O-H oscillator, which reduces the probability of non-radiative decay pathways. researchgate.net
| Compound | Photoluminescence Quantum Yield (PLQY) | Excited State Lifetime (ns) | Emission Color |
|---|---|---|---|
| Na[OH-Ph-Ph-PHO₂] | ~10% | 3.4 | Blue |
| Na₂[O-Ph-Ph-PHO₂] | 26% | 3.7 | Blue |
In another application, this compound (referred to as PPIA) is used as a passivating ligand in the synthesis of metal halide perovskite nanocrystals (PeNCs) for LEDs. google.com A dual-ligand approach using both trioctylphosphine oxide (TOPO) and PPIA to coordinate with Pb²⁺ ions slows the crystallization of formamidinium lead bromide (FAPbBr₃) PeNCs. This controlled growth minimizes the formation of defects that can degrade optical performance. google.com The presence of the PPIA ligand also enhances electrical conductivity through π-electron resonance, which facilitates more efficient charge transport. google.com This dual-ligand strategy has resulted in PeNCs with a high photoluminescence quantum yield of 93%, making them highly effective materials for next-generation light-emitting devices. google.com
Derivatization and Functionalization for Specialized Research
Esterification and Amidation Reactions
Esterification and amidation are fundamental derivatization pathways for phenylphosphinic acid, converting the acidic P-OH group into phosphinate esters and amides. These reactions are crucial for creating intermediates in organophosphorus chemistry and for synthesizing molecules with specific functionalities.
Phosphinate esters can be synthesized from this compound through several methods, including microwave-assisted direct esterification with alcohols. researchgate.netmdpi.com For instance, reacting phenyl-H-phosphinic acid with a 15-fold excess of various alcohols at temperatures between 160-200°C yields the corresponding esters. researchgate.net The efficiency of these reactions can be enhanced by using ionic liquid additives, which may allow for lower reaction temperatures and shorter completion times. researchgate.netmdpi.com
Similarly, phosphinic amides are synthesized by reacting the acid with an amine. These condensation reactions often require an activating or coupling agent to facilitate the formation of the P-N bond. The resulting phosphinic amides are valuable in various fields of synthetic chemistry.
Propylphosphonic anhydride (B1165640), commonly known as T3P®, has emerged as a highly efficient reagent for promoting the esterification and amidation of phosphinic acids, including this compound. researchgate.net T3P® is valued for its ability to facilitate these reactions under mild conditions, often leading to high yields and selectivity. researchgate.net
The T3P®-promoted esterification of phenylphosphinic acids with simple alcohols can be fast and efficient at room temperature (25°C) when a slight excess of the reagent is used. researchgate.net For more reactive substrates, the reaction can proceed effectively even with a substoichiometric amount of T3P® under microwave conditions at elevated temperatures (e.g., 85°C). researchgate.net
The proposed mechanism for T3P®-promoted reactions involves the activation of the carboxylic or phosphinic acid. The acid's carboxylate or phosphinate group attacks a phosphorus atom of the cyclic T3P® anhydride, leading to the formation of a mixed phosphonic-phosphinic anhydride intermediate. nih.govsemanticscholar.org This activated intermediate is then susceptible to nucleophilic attack by an alcohol or amine, forming the desired ester or amide and water-soluble phosphonic acid byproducts, which simplifies purification. nih.govribbitt.com This method offers significant advantages, including operational simplicity, the avoidance of harsh P-chloride intermediates, and minimal epimerization for chiral substrates. nih.govsemanticscholar.org
<
| Reactant 1 | Reactant 2 | Product Type | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Phenylphosphinic acids | Simple alcohols | Phosphinate Ester | 1.1 equiv. T3P®, 25°C | Fast and efficient | researchgate.net |
| 1-hydroxy-3-methyl-3-phospholene oxide | Amine | Phosphinic Amide | T3P®, similar conditions to esterification | - | researchgate.net |
| N-phenyl-C-aryl imines | Thionicotinic acid | 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] rsc.orgnih.govthiazin-4-one | T3P®, Pyridine, Room Temp | Up to 63% | nih.govnih.gov |
| C-phenyl-N-aryl imines | 3-mercaptopropionic acid | 3-Aryl-2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one | T3P®, Room Temp | Up to 79% | psu.edu |
Development of Novel this compound Derivatives for Research Probes
The development of molecular probes for bioimaging and sensing is a significant area of chemical research. These probes are often fluorescent molecules designed to interact with specific analytes or cellular environments. While derivatives of phosphonic and boronic acids have been widely explored for these applications, the use of this compound derivatives is less common but holds theoretical potential.
The functionalization of organic acids is a key strategy in creating such probes. The core principle involves linking a fluorophore (a light-emitting molecule) to a recognition moiety that can selectively bind to a target. The P-OH group in this compound provides a reactive site for conjugation with other molecules, such as fluorophores or biomolecules, through ester or amide linkages. This allows for the potential design of probes where the this compound unit acts as a structural scaffold or a recognition element.
For example, research on heteroarylphosphonates has shown they can be used to develop lanthanide-containing luminescent probes for applications in medical analyses and cell imaging. The strong coordination ability of the phosphonic acid group enhances the stability of these complexes. Although this research focuses on phosphonates, the underlying principle of using an organophosphorus acid as a ligand or anchor could be extended to this compound derivatives.
Modification for Enhanced Material Properties
A significant application of this compound and its derivatives is in materials science, particularly as flame retardants for polymers. researchgate.net The incorporation of phosphorus-containing compounds is a well-established strategy to reduce the flammability of materials like epoxy resins and poly(lactic acid) (PLA). nih.govrsc.org this compound acts primarily in the condensed phase by promoting the formation of a protective char layer during combustion, which insulates the underlying material and limits the release of flammable volatiles. nist.govcrepim.fr
Researchers have developed advanced flame-retardant systems by modifying other materials with this compound. For instance, graphene oxide (GO) has been functionalized with this compound to create hybrid nanoflakes. nih.govrsc.org In one study, a ternary hybrid (GPZ) was synthesized from graphene oxide, this compound (PPA), and nano metal-organic framework (ZIF-8) particles. nih.gov When just 2.0 wt% of these GPZ nanoflakes were added to PLA, the peak heat release rate (PHRR) was reduced by 39.5%, and the Limiting Oxygen Index (LOI) increased from 20.5% to 27.0%. nih.gov
In another approach, graphene oxide was modified with this compound and zinc hydroxystannate nanoparticles to create a multifunctional flame retardant (MZP-GO) for epoxy resins. rsc.orgrsc.org The addition of 2 wt% of MZP-GO to an epoxy matrix resulted in a 62.9% reduction in the PHRR and increased the LOI from 25.4% to 29.7%, allowing the material to achieve a UL-94 V-0 rating. rsc.orgrsc.org Similarly, a 2-carboxyethyl(phenyl)phosphinic acid (CEPPA)-functionalized metal-organic framework was used as an additive in epoxy resins, reducing the PHRR by 40.6%. rsc.org
These findings demonstrate that modifying this compound or using it to functionalize other materials is a highly effective strategy for enhancing the fire safety of a wide range of polymers.
<
| Polymer Matrix | Derivative/Hybrid System | Loading | Key Finding | Reference |
|---|---|---|---|---|
| Poly(lactic acid) (PLA) | Graphene oxide/PPA/nano ZIF-8 (GPZ) | 2.0 wt% | PHRR reduced by 39.5%; LOI increased to 27.0% | nih.gov |
| Epoxy Resin (EP) | PPA/Zinc Hydroxystannate/Graphene (MZP-GO) | 2.0 wt% | PHRR reduced by 62.9%; LOI increased to 29.7%; UL-94 V-0 rating | rsc.orgrsc.org |
| Epoxy Resin (EP) | 2-carboxyethyl(phenyl)phosphinic acid-UiO-67 (CEPPA-UiO-67) | - | PHRR reduced by 40.6%; Total smoke production reduced by 34.76% | rsc.org |
Theoretical and Mechanistic Studies of Phenylphosphinic Acid Reactivity
Theoretical Modeling of Acid-Base Properties and Proton Transfer
Theoretical models are crucial for understanding the acid-base properties of molecules like phenylphosphinic acid. Electronic structure calculations can be employed to determine the minimum-energy structures and to understand the mechanisms of proton conductivity. nih.gov The pKa values, which quantify acidity, can be calculated using thermodynamic cycles. irb.hr These computational approaches often involve calculating the Gibbs free energies of the acid and its conjugate base in both the gas phase and in solution, frequently using a combination of density functional theory (DFT) methods and solvation models. nih.govirb.hr
For instance, studies on similar phosphorus-containing acids, like phosphoric acid, have used DFT at the B3LYP/6-311G** level of theory with an implicit solvation model (SMD) to investigate proton transfer to various bases. nih.gov Such calculations reveal that proton dissociation is influenced by the basicity of the proton acceptor and the stabilizing effect of the solvent. nih.govnsf.gov Potential energy scans can further illuminate the energetics of the proton transfer process, showing how the presence of stronger bases can significantly influence the energy barriers involved. nih.govnsf.gov While direct modeling data for this compound's pKa is not detailed in the provided sources, the methodologies applied to other acids are standard and applicable. The general approach relies on a thermodynamic cycle and can be expressed by the following equation irb.hr:
pKa = ΔG'a,sol / (ln(10)RT) + Gsol(H+) / (ln(10)RT)
Where ΔG'a,sol represents the reduced basicity in solution, and Gsol(H+) is the Gibbs energy of the proton in the solvent. irb.hr
Table 1: Computational Methods for Modeling Acid-Base Properties
| Computational Method | Application | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of minimum-energy structures, proton affinities, and binding energies. | nih.gov |
| B3LYP/6-311G** | A specific DFT functional and basis set used for electronic structure calculations. | nih.gov |
| Implicit Solvation Models (e.g., SMD) | Simulates the effect of a solvent on the molecule's properties without explicit solvent molecules. | nih.gov |
| Thermodynamic Cycles | Used to calculate pKa values from computed Gibbs free energies of deprotonation. | irb.hr |
Computational Studies of Reactive Intermediates
Computational chemistry plays a significant role in understanding reactions by exploring the structure and stability of transient species or reactive intermediates. anu.edu.au In the context of organophosphorus chemistry, these studies can guide experimental work and rationalize complex reaction outcomes. anu.edu.au
One notable reactive intermediate related to this compound is phenylphosphinidene (PhP). The decomposition of phenylphosphinic anhydride (B1165640) has been proposed to proceed through the formation of this intermediate. rsc.org Phenylphosphinic anhydride itself is an intermediate that can form during attempts to synthesize phenylphosphinic amides. rsc.org Its subsequent decomposition is facile and leads to several products, including phenylphosphonic acid and tetraphenylcyclotetraphosphine. rsc.org The mechanism is thought to involve the formation of phenylphosphinidene, although definitive experimental demonstration remains elusive. rsc.org Computational methods are essential for investigating such short-lived, high-energy species, helping to determine their electronic structure, stability, and subsequent reaction pathways.
Table 2: Key Reactive Intermediates in this compound Chemistry
| Intermediate | Proposed Formation Route | Role in Reaction | Reference |
|---|---|---|---|
| Phenylphosphinic anhydride | Intermediate in the synthesis of phenylphosphinic amides. | Precursor to decomposition products. | rsc.org |
| Phenylphosphinidene (PhP) | Proposed intermediate from the decomposition of phenylphosphinic anhydride. | Key species in the mechanistic pathway leading to various phosphorus compounds. | rsc.org |
Mechanistic Insights into Decomposition Pathways
Understanding the decomposition of this compound and its derivatives is critical for its handling and application. Mechanistic studies, often supported by computational modeling, provide insights into the sequence of elementary steps, transition states, and intermediates involved in these processes.
The decomposition of phenylphosphinic anhydride, a key derivative, is a prominent example. This compound undergoes a remarkable decomposition to yield phenylphosphonic acid, tetraphenylcyclotetraphosphine, and phenylphosphine. rsc.org The proposed mechanism involves the formation of the reactive intermediate phenylphosphinidene. rsc.org While this pathway has been discussed, conclusive evidence remains a subject of investigation. rsc.org Computational methods, such as DFT, are invaluable for mapping out the potential energy surfaces of such reactions, calculating activation barriers for proposed steps, and corroborating or challenging suggested mechanisms. rsc.orgresearchgate.net
Table 3: Decomposition Products of Phenylphosphinic Anhydride
| Product | Chemical Formula | Significance | Reference |
|---|---|---|---|
| Phenylphosphonic acid | C₆H₅PO(OH)₂ | An oxidation product. | rsc.org |
| Tetraphenylcyclotetraphosphine | (C₆H₅P)₄ | A cyclic phosphine (B1218219). | rsc.org |
| Phenylphosphine | C₆H₅PH₂ | A reduction product. | rsc.org |
Studies on Hydrogen Bonding Interactions
Hydrogen bonding is a defining feature of the structure and reactivity of phosphinic acids. nih.govresearchgate.net The P=O group is a strong proton acceptor, while the P-OH group is a strong proton donor, leading to the formation of robust intermolecular hydrogen bonds. researchgate.net
Experimental and theoretical studies have been conducted on complexes of this compound with various bases, such as substituted pyridines. nih.gov Using NMR spectroscopy and DFT calculations, researchers have investigated the geometry and strength of the OHN hydrogen bonds formed in these 1:1 complexes. nih.govresearchgate.net These studies show that upon complexation, significant changes occur in the ¹H and ³¹P NMR chemical shifts, which can be correlated with the interatomic distances within the hydrogen bond. nih.gov
Table 4: Characteristics of Hydrogen Bonding in this compound Complexes
| Interacting Groups | Type of Bond | Method of Study | Key Finding | Reference |
|---|---|---|---|---|
| P-OH and Pyridine-N | Strong OHN Hydrogen Bond | NMR Spectroscopy, DFT Calculations | Formation of 1:1 complexes, potential for proton transfer to form zwitterions. | nih.govresearchgate.net |
| P=O and Pyridine-C-H | Weak C-H···O Hydrogen Bond | NMR Spectroscopy | Influences the ³¹P NMR chemical shift by about 1.5 ppm. | nih.gov |
Future Research Directions and Emerging Applications
Exploration of Phenylphosphinic Acid in Advanced Functional Materials
This compound and its derivatives are increasingly being investigated as fundamental building blocks for a new generation of advanced functional materials. Their unique chemical properties make them suitable for a range of applications, from flame retardants to sophisticated porous structures.
One of the most promising areas of research is the use of this compound-based linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.govresearchgate.net MOFs are a class of porous polymers composed of metal ions or clusters coordinated to organic ligands. wikipedia.org The phosphinic acid group can act as a robust coordination site for metal centers, offering an alternative to the more commonly used carboxylate and phosphonate (B1237965) linkers. researchgate.net Research has shown that phosphinate linkers can form stronger bonds with trivalent metal centers, leading to MOFs with enhanced thermal and hydrothermal stability. researchgate.net For example, phenylene-1,4-bis(methylphosphinic acid), a derivative of this compound, has been successfully used to synthesize a permanently porous and hydrothermally stable iron-based MOF. nih.govresearchgate.net Future work will likely focus on designing new this compound-based linkers to control the pore size, topology, and functionality of MOFs for targeted applications in gas storage, separation, and catalysis.
Another significant application of this compound is in the development of halogen-free flame retardants for polymers. mdpi.comresearchgate.net When incorporated into polymer matrices, this compound and its salts can enhance the char-forming capabilities of the material during combustion. mdpi.comspecialchem.com The phosphorus-containing compounds decompose upon heating to produce phosphoric acid, which acts as a dehydrating agent and promotes the formation of a protective carbonaceous char layer. mdpi.comfrontiersin.orgnih.gov This char layer insulates the underlying polymer from the heat source and reduces the release of flammable volatiles, thereby retarding the spread of fire. specialchem.com Research is ongoing to improve the efficiency of these flame retardants by combining them with other synergistic additives, such as graphene decorated with this compound and zinc hydroxystannate nanoparticles, to enhance the fire safety of materials like epoxy resins. researchgate.net
Furthermore, this compound is a key component in the creation of organic-inorganic hybrid materials. nih.gov These materials, synthesized via sol-gel processes, combine the properties of both organic and inorganic components. For instance, hybrids containing zirconium, boron, and phosphorus have been synthesized using zirconyl chloride, triethyl borate, and this compound. nih.gov These materials exhibit high thermal stability and are insoluble in common solvents, making them suitable for high-temperature applications. nih.gov The resulting complex 3D networks contain Zr-O-P, Zr-O-Zr, and Zr-O-B bridges, offering potential applications in catalysis, energy storage, and sensor technology. nih.gov
| Application Area | Role of this compound | Key Research Findings | Potential Future Directions |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic Linker | Forms robust, porous frameworks with enhanced thermal and hydrothermal stability compared to carboxylate-based MOFs. nih.govresearchgate.net | Design of novel linkers for tailored pore sizes and functionalities for gas separation and catalysis. |
| Flame Retardants | Char-forming agent | Acts in the condensed phase to promote the formation of a protective carbonaceous layer, reducing flammability of polymers. mdpi.comspecialchem.com | Development of synergistic flame-retardant systems with enhanced efficiency and lower environmental impact. researchgate.net |
| Organic-Inorganic Hybrids | Precursor/Reagent | Forms thermally stable, insoluble 3D networks with metal oxides, suitable for high-temperature applications. nih.gov | Exploration of applications in catalysis, sensors, and energy storage devices. nih.gov |
Computational Design of Novel this compound Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of new molecules with desired properties. In the context of this compound, computational design holds significant promise for the rational development of novel derivatives with enhanced performance in various applications.
By employing quantum chemical methods, such as Density Functional Theory (DFT), researchers can predict the electronic structure, reactivity, and spectroscopic properties of new this compound derivatives before they are synthesized in the laboratory. This in silico approach allows for the screening of large virtual libraries of compounds, identifying promising candidates with optimized characteristics. For example, computational studies can be used to design derivatives with tailored acidity, thermal stability, or coordination properties for use as catalysts or in the synthesis of advanced materials. While specific studies on the computational design of this compound derivatives are emerging, the principles have been successfully applied to other classes of molecules, such as designing novel protein inhibitors and formononetin (B1673546) derivatives with enhanced anti-tumor activity. nih.govnih.gov
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that can be used to predict and analyze the interactions between this compound derivatives and biological targets or material interfaces. nih.gov For instance, in the development of new enzyme inhibitors, docking can predict the binding affinity and orientation of a derivative within the active site of a protein. mdpi.com This information can guide the design of more potent and selective inhibitors. Similarly, MD simulations can provide insights into the dynamic behavior of these derivatives at interfaces, which is crucial for understanding their role as corrosion inhibitors or in self-assembled monolayers.
The combination of experimental data with computational modeling can lead to a deeper understanding of structure-property relationships. For example, DFT calculations have been used to support experimental findings on the bonding geometry of phenylphosphonic acid on copper surfaces. nsf.gov This integrated approach can be extended to this compound to elucidate the mechanisms behind its flame-retardant properties or its catalytic activity. By understanding these mechanisms at a molecular level, researchers can rationally design next-generation derivatives with superior performance.
| Computational Method | Application in this compound Research | Predicted Properties/Insights |
|---|---|---|
| Density Functional Theory (DFT) | Screening of virtual libraries of derivatives. | Electronic structure, reactivity, acidity, thermal stability, spectroscopic properties. |
| Molecular Docking | Design of enzyme inhibitors and receptor ligands. | Binding affinity, binding mode, and intermolecular interactions. mdpi.com |
| Molecular Dynamics (MD) Simulations | Study of behavior at interfaces and in biological systems. | Conformational changes, diffusion, and interaction dynamics. |
Integration of this compound in Green Chemical Processes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govtwdepcm.com The integration of this compound into such processes is an emerging area of research with the potential to contribute to more sustainable chemical manufacturing.
One key aspect of green chemistry is the use of environmentally benign solvents and reaction conditions. mdpi.com this compound itself can participate in reactions that align with these principles. For example, research has demonstrated reactions involving P(O)-H compounds, a class to which this compound belongs, where oxygen from the air acts as a "green" oxidant. acs.org This avoids the need for potentially hazardous and waste-generating oxidizing agents. Future research could focus on expanding the scope of such reactions for the synthesis of valuable chemicals.
Another principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. chemrxiv.org this compound can be utilized in catalytic processes that exhibit high atom economy. For instance, its use as a catalyst or catalyst precursor can enable efficient transformations that minimize waste. The development of immobilized this compound-based catalysts on solid supports is a promising strategy to facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. phosphonics.com
The use of renewable feedstocks and the development of biodegradable products are also central to green chemistry. While this compound is currently derived from petrochemical sources, future research could explore bio-based routes for its synthesis. Furthermore, the design of new this compound derivatives with enhanced biodegradability could lead to more environmentally friendly flame retardants and other specialty chemicals.
Finally, the development of efficient methods for the removal and degradation of phosphorus-containing pollutants is crucial for a circular economy. Research into the degradation of this compound in water using advanced oxidation processes, such as those involving cobalt-based bimetallic oxides, provides a pathway for mitigating the environmental impact of its use. chemicalbook.com
Development of this compound-Based Catalytic Systems
This compound and its derivatives have shown considerable potential as catalysts and catalyst precursors in a variety of organic transformations. Their acidic nature, coupled with the reactivity of the P-H bond, allows them to participate in and accelerate chemical reactions.
This compound is known to act as an accelerator for organic peroxide catalysts. guidechem.comchemicalbook.com In this role, it likely facilitates the decomposition of the peroxide to generate reactive radical species that initiate polymerization or other radical-mediated reactions. Further mechanistic studies could lead to the development of more efficient and selective initiator systems for polymer synthesis.
The acidity of this compound allows it to function as a Brønsted acid catalyst. While not as strong as sulfonic acids, it can catalyze a range of acid-mediated reactions such as esterifications, hydrolyses, and rearrangements. A key advantage of using phosphinic acids as catalysts is the potential for reduced corrosion and side reactions compared to stronger mineral acids. The development of polymer-supported this compound resins offers a pathway to heterogeneous acid catalysts that can be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry. phosphonics.commdpi.com
Furthermore, the phosphorus center in this compound can act as a ligand for transition metals, opening up possibilities for the development of novel homogeneous and heterogeneous catalysts. The electronic and steric properties of the this compound ligand can be tuned by modifying the phenyl ring, allowing for the optimization of the catalyst's activity and selectivity for specific reactions, such as cross-coupling and hydrogenation.
Recent advances in organophosphorus catalysis have highlighted the diverse reactivity of phosphorus compounds. escholarship.org While much of this research has focused on phosphines and phosphine (B1218219) oxides, there is an opportunity to explore the catalytic potential of this compound and its derivatives in areas such as nucleophilic catalysis and single-electron transfer processes. The unique reactivity of the P-H bond in this compound could be exploited in novel catalytic cycles. researchgate.net
| Catalytic System | Role of this compound | Type of Catalysis | Potential Applications |
|---|---|---|---|
| With Organic Peroxides | Accelerator | Radical Initiation | Polymerization, Organic Synthesis. guidechem.comchemicalbook.com |
| As a Solid-Supported Resin | Acid Catalyst | Brønsted Acid Catalysis | Esterification, Hydrolysis, Rearrangements. phosphonics.commdpi.com |
| As a Ligand for Transition Metals | Ligand | Homogeneous/Heterogeneous Catalysis | Cross-coupling, Hydrogenation. |
| In Novel Organocatalysis | Catalyst | Nucleophilic/SET Catalysis | Development of new synthetic methodologies. escholarship.org |
Advanced Spectroscopic Characterization of this compound at Interfaces
Understanding the behavior of molecules at interfaces is critical for a wide range of technologies, including coatings, sensors, and electronic devices. Advanced spectroscopic techniques provide powerful tools for probing the adsorption, orientation, and bonding of this compound at solid surfaces.
Synchrotron-based techniques, such as Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy and Synchrotron Radiation Photoelectron Spectroscopy (SRPES), are particularly well-suited for studying the interaction of this compound with metal and metal oxide surfaces. nsf.govacs.org NEXAFS can provide detailed information about the orientation of the phenyl ring with respect to the surface, while SRPES and X-ray Photoelectron Spectroscopy (XPS) can be used to determine the chemical state of the phosphorus, oxygen, and carbon atoms, revealing the nature of the chemical bond between the molecule and the substrate. nsf.govacs.org Studies on the closely related phenylphosphonic acid have shown that it can bind to surfaces in different geometries (e.g., monodentate, bidentate, tridentate), depending on the surface and the experimental conditions. nsf.govacs.org Similar studies on this compound would provide valuable insights into its function as a corrosion inhibitor or adhesion promoter.
Vibrational spectroscopies, such as Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) and Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR), are sensitive to the vibrational modes of the molecule and can be used to identify the functional groups involved in surface bonding. acs.orgmdpi.com By analyzing the changes in the vibrational spectra upon adsorption, it is possible to determine which atoms of the phosphinic acid group are interacting with the surface.
Solid-state Nuclear Magnetic Resonance (SS-NMR) spectroscopy is another powerful technique for characterizing the local environment of atoms in solid materials. mdpi.com 31P SS-NMR, in particular, can be used to distinguish between different binding modes of this compound on a surface and to probe the nature of the phosphorus-surface bond. osti.gov For example, 31P SS-NMR has been used to study the interaction of phenylphosphonic acid with silica (B1680970) gels, revealing different binding environments. osti.gov
The combination of these advanced spectroscopic techniques with theoretical calculations, such as DFT, can provide a comprehensive picture of the structure and bonding of this compound at interfaces. nsf.govacs.org This fundamental understanding is essential for the rational design of new surface modification agents and functional coatings based on this compound.
Q & A
Q. What are the common synthetic routes for phenylphosphinic acid, and how can their efficiency be optimized?
this compound (C₆H₅PO₂H₂) is synthesized via three primary methods:
- Hydrolysis of phenylphosphonyl chloride : Conducted under acidic or basic aqueous conditions. Optimization involves controlling pH (e.g., 2–4 for acid hydrolysis) and temperature (reflux at 80–100°C) to minimize side reactions .
- Oxidation of phenylphosphine : Uses oxidizing agents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaClO). Reaction efficiency improves with catalyst selection (e.g., transition metals) and stoichiometric control to avoid overoxidation to phenylphosphonic acid .
- Industrial-scale oxidation : Involves controlled oxidation of phenylphosphine derivatives under inert atmospheres to prevent decomposition .
Key Optimization Parameters :
| Method | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Hydrolysis | 80–100 | None | 70–85 |
| H₂O₂ Oxidation | 25–40 | Fe³⁺/Cu²⁺ | 90–95 |
| NaClO Oxidation | 50–60 | None | 80–90 |
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ³¹P NMR is critical for identifying phosphorus environments (δ ≈ 20–30 ppm for P–H bonds) and detecting impurities like phenylphosphonic acid (δ ≈ 0–10 ppm) .
- Infrared Spectroscopy (IR) : Peaks at 2350–2450 cm⁻¹ (P–H stretching) and 1100–1200 cm⁻¹ (P=O) confirm functional groups .
- Elemental Analysis : Matches experimental C, H, and P content with theoretical values (e.g., C: 51.06%, H: 4.96%, P: 21.96%) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns and UV detection at 210 nm .
Advanced Research Questions
Q. How do reaction mechanisms differ when this compound undergoes oxidation versus reduction?
- Oxidation : In acidic media, this compound (oxidation state +1) is oxidized to phenylphosphonic acid (+3) via a two-electron transfer process. Chromium(VI) or H₂O₂ acts as the oxidizing agent, with rate laws dependent on [H⁺] and [oxidant]. Kinetic studies suggest a proton-coupled electron transfer (PCET) mechanism .
- Reduction : Lithium aluminum hydride (LiAlH₄) reduces this compound to phenylphosphine (oxidation state -1). The reaction proceeds through nucleophilic attack on the P–O bond, requiring anhydrous conditions to avoid hydrolysis .
Contradictions in Data : Some studies report competing pathways (e.g., radical intermediates in H₂O₂ oxidation), necessitating isotopic labeling or computational modeling to resolve .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., solubility, melting point) of this compound?
Discrepancies arise from polymorphic forms or hydration states. For example:
- Solubility : Ranges from 7.7 g/100 mL (anhydrous) to 12 g/100 mL (hydrated) in water at 25°C .
- Melting Point : Reported as 82–87°C (pure) vs. 75–80°C (impure or hydrated forms) .
Resolution Methods :
Q. How does this compound interact with metal ions, and what factors influence coordination complex stability?
this compound acts as a bidentate ligand, forming complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via P=O and P–O⁻ groups. Stability constants (log K) depend on:
- pH : Protonation states (e.g., P–OH vs. P–O⁻) alter binding affinity.
- Metal Ion Size : Larger ions (e.g., La³⁺) favor higher coordination numbers but reduce selectivity .
Applications : Used in ion-exchange resins for selective metal recovery (e.g., Ga³⁺ over Zn²⁺) .
Methodological Guidance
Q. What computational approaches predict the reactivity of this compound in novel catalytic systems?
- Density Functional Theory (DFT) : Models transition states for oxidation/reduction pathways. Basis sets (e.g., 6-31G*) and solvation models (e.g., COSMO) improve accuracy .
- Molecular Dynamics (MD) : Simulates ligand-metal binding dynamics in aqueous or organic solvents .
Q. How can researchers address conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) in this compound derivatives?
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across cell lines (e.g., HeLa vs. normal fibroblasts) .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., phosphatases) to correlate bioactivity with specific molecular targets .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
